2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(4-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLNSCWKTXCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Bromo 4 Fluoro 4 Methyl 1,1 Biphenyl
Retrosynthetic Analysis and Key Disconnection Strategies for Biaryl Formation
Retrosynthetic analysis of 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl reveals that the most logical disconnection is at the C-C bond connecting the two phenyl rings. This approach leads to two key aromatic precursors: a substituted bromofluorobenzene derivative and a methylated phenyl derivative. The choice of which fragment acts as the nucleophile and which as the electrophile in a subsequent cross-coupling reaction is a critical strategic decision.
Two primary disconnection pathways are considered:
Pathway A: Disconnection leads to a 2-bromo-4-fluorophenyl component and a 4-methylphenyl (tolyl) component. In a forward synthesis, this would typically involve a reaction between a 2-bromo-4-fluorophenyl halide (or another suitable electrophile) and a 4-tolyl-organometallic reagent.
Pathway B: This pathway involves a 4-fluoro-4'-methylbiphenyl precursor that undergoes a subsequent regioselective bromination. This approach relies on the ability to control the position of the incoming bromine atom on the pre-formed biphenyl (B1667301) system.
Of these, Pathway A, which relies on the construction of the biphenyl backbone through a cross-coupling reaction, is generally more convergent and offers greater control over the final substitution pattern. The choice of the specific organometallic reagent and the corresponding coupling partner defines the named reaction to be employed, such as Suzuki-Miyaura, Negishi, or Stille coupling.
Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl Synthesis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering high efficiency and functional group tolerance. nih.gov
Suzuki-Miyaura Coupling Protocols and Optimization
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, utilizing an organoboron reagent (typically a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.net For the synthesis of this compound, the reaction would involve the coupling of 2-bromo-4-fluorotoluene (B74383) with 4-tolylboronic acid or vice versa. A plausible and efficient route is the reaction of 2-bromo-4-fluorotoluene with 4-tolylboronic acid.
Optimization of the Suzuki-Miyaura coupling is crucial for achieving high yields, especially when dealing with sterically hindered or electronically diverse substrates. Key parameters for optimization include the choice of palladium precursor, ligand, base, and solvent system.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precursor, while Pd(PPh₃)₄ is an active Pd(0) source. |
| Ligand | PPh₃, XPhos, SPhos | Phosphine (B1218219) ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. Buchwald's biaryl phosphine ligands like XPhos and SPhos are often superior for challenging couplings. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reactants. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
A representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling is outlined below:
Reactants: 2-bromo-4-fluorotoluene and 4-tolylboronic acid.
Catalyst system: Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos).
Base: K₂CO₃.
Solvent: Toluene and water.
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by standard techniques such as column chromatography.
Negishi and Stille Coupling Variants in Halogenated Biphenyl Synthesis
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. For the target molecule, this would entail the reaction of 2-bromo-4-fluorotoluene with a 4-tolylzinc halide. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. The preparation of the organozinc reagent from 4-bromotoluene (B49008) followed by coupling with 2-bromo-4-fluorotoluene is a viable synthetic route.
Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) and an organohalide. This method is known for its tolerance to a wide range of functional groups and the stability of the organotin reagents. acs.org The synthesis of this compound via Stille coupling would involve the reaction of 2-bromo-4-fluorotoluene with 4-tributylstannyltoluene. The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the biaryl product. acs.org
| Coupling Reaction | Organometallic Reagent | Key Features |
| Negishi Coupling | 4-Tolylzinc halide | High reactivity of the organozinc reagent. |
| Stille Coupling | 4-Tributylstannyltoluene | High functional group tolerance; toxicity of tin reagents is a drawback. acs.org |
Influence of Catalyst Systems and Ligand Design on Reaction Efficiency
The choice of the palladium catalyst and its associated ligands is paramount in determining the efficiency and selectivity of cross-coupling reactions. For the synthesis of an unsymmetrical, substituted biphenyl like this compound, the electronic and steric properties of the coupling partners must be considered.
Regioselective Functionalization of Precursor Aromatic Systems
An alternative to constructing the biphenyl core is the functionalization of a pre-existing aromatic system. This approach is highly dependent on the ability to control the regioselectivity of the functionalization step.
Directed Halogenation and Alkylation Methodologies
Directed Halogenation: One possible retrosynthetic route involves the regioselective bromination of 4-fluoro-4'-methyl-1,1'-biphenyl (B1600270). The directing effects of the existing fluoro and methyl substituents would influence the position of the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Predicting the outcome of the bromination of 4-fluoro-4'-methyl-1,1'-biphenyl can be complex due to competing directing effects.
A more controlled approach involves the synthesis of a key precursor, 2-bromo-4-fluorotoluene. The bromination of 4-fluorotoluene (B1294773) can be directed to the desired position. For instance, the bromination of 4-fluorotoluene in the presence of iron filings as a catalyst can yield a mixture of isomers, from which 2-bromo-4-fluorotoluene can be isolated.
Directed Alkylation: While less common for this specific target, directed methylation of a pre-formed 2-bromo-4-fluorobiphenyl could be envisioned. However, achieving high regioselectivity in the methylation of an unactivated aryl ring is challenging and often requires the use of directing groups, which would add extra steps to the synthesis.
Stereochemical Control in Biphenyl Linkage Formation
The synthesis of certain substituted biphenyls presents a unique stereochemical challenge known as atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings, which can lead to stable, non-interconverting rotational isomers (atropisomers) if the ortho substituents are sufficiently bulky. youtube.com For this compound, the presence of the bromine atom at an ortho position (C2) can restrict rotation, making the molecule a candidate for axial chirality. Controlling the formation of a specific atropisomer is a significant goal in modern organic synthesis.
Atroposelective cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for achieving stereochemical control. researchgate.netacs.org This is typically accomplished by employing a palladium catalyst system featuring a chiral ligand. The ligand coordinates to the metal center and creates a chiral environment, influencing the stereochemical outcome of the reductive elimination step that forms the biaryl bond.
Key strategies for stereochemical control include:
Catalyst-Controlled Atroposelective Coupling: This approach relies on chiral phosphine ligands to induce enantioselectivity. The development of specialized ligands has enabled the asymmetric synthesis of increasingly hindered biaryls. acs.org For instance, the use of chiral monodentate or bidentate phosphine ligands in palladium-catalyzed Suzuki-Miyaura reactions can yield biphenyl products with high enantiomeric excess (ee). acs.orgrsc.org
Substrate-Controlled Diastereoselective Coupling: In this method, a chiral auxiliary is attached to one of the coupling partners. This auxiliary directs the coupling reaction to favor the formation of one diastereomer over the other. rsc.org The auxiliary can be removed in a subsequent step to yield the enantiomerically enriched biphenyl.
Intramolecular Coupling: Linking the two aryl precursors with a chiral tether can facilitate a highly diastereoselective intramolecular coupling. The stereochemistry of the tether dictates the axial chirality of the resulting biphenyl. rsc.org
The choice of ligand, solvent, and base can significantly impact both the yield and the enantioselectivity of the reaction.
Table 1: Examples of Chiral Ligands in Atroposelective Suzuki-Miyaura Coupling This table illustrates the types of ligands used to induce axial chirality in biphenyl synthesis. The specific performance would vary depending on the substrates.
| Ligand Type | Example Ligand | Typical Metal Catalyst | Key Feature |
| Chiral Monophosphine | (S)-sSPhos | Palladium | Provides a highly effective chiral pocket for asymmetric induction in phenyl-phenyl cross-coupling. acs.org |
| Chiral Diphosphine | (R)-BINAP | Palladium / Nickel | A classic bidentate ligand known for its wide applicability in asymmetric catalysis. |
| Peptide-Based | Chiral Peptide Phosphines | Palladium | Combines the structural diversity of peptides with the catalytic activity of phosphines. researchgate.net |
Alternative Synthetic Routes and Emerging Methodologies for Substituted Biphenyls
While traditional cross-coupling reactions are mainstays, research into more atom-economical and sustainable methods has led to the development of alternative and emerging strategies for constructing substituted biphenyls. rsc.orgnih.gov These methods offer new pathways for synthesizing compounds like this compound.
C-H Bond Activation
Direct C-H activation is a transformative strategy that avoids the need for pre-functionalized starting materials (like organometallics or halides), thus reducing synthetic steps and waste. gre.ac.uk In this approach, a transition metal catalyst, commonly palladium, directly cleaves a C-H bond on one aromatic ring and couples it with an aryl halide partner. nih.govrsc.org
Directed C-H Activation: A directing group on one of the aromatic substrates can be used to achieve high regioselectivity. For instance, a nitrile group can direct palladium-catalyzed C-H activation to the ortho or even remote meta position. nih.govnih.gov This allows for precise construction of complex biaryls. The nitrile can later be converted into other functional groups. nih.gov
Catalytic Systems: Various catalytic systems have been developed, including Pd(II) in trifluoroacetic acid (TFA) and advanced Pd-Ag heterodimeric systems, which can enhance selectivity and reactivity. nih.govnih.gov
Emerging Methodologies
The field is rapidly advancing with new technologies that offer enhanced efficiency, safety, and sustainability.
Flow Chemistry: Continuous-flow synthesis utilizes microreactors or tube reactors instead of traditional batch flasks. nih.govuc.pt This technology provides superior control over reaction parameters like temperature and mixing, leading to better yields and safety, especially for highly exothermic or hazardous reactions. nih.govyoutube.com The modular nature of flow systems allows for the telescoping of multiple synthetic steps, including reaction, workup, and purification, into a single continuous process. uc.pt This is particularly advantageous for large-scale production. nih.gov
Photocatalysis: The use of light to drive chemical reactions offers a green alternative to thermally promoted processes. Photocatalytic methods, often using transition metal complexes or organic dyes, can enable unique bond formations under mild conditions.
Metal-Free Couplings: To circumvent the cost and toxicity associated with transition metals, metal-free coupling strategies are being explored. These include methods based on the generation and reaction of highly reactive intermediates like arynes or radical-mediated pathways. rsc.orgnih.gov A recently discovered low-temperature mechanism involves a phenylethynyl addition–cyclization–aromatization pathway for forming substituted biphenyls in the gas phase. rsc.orgrsc.org
Table 2: Comparison of Key Synthetic Methodologies for Substituted Biphenyls
| Methodology | Key Advantages | Key Challenges | Typical Catalyst |
| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available reagents, well-established. researchgate.netnih.gov | Requires pre-functionalized substrates, potential for palladium contamination. researchgate.net | Palladium complexes (e.g., Pd(PPh₃)₄) |
| C-H Activation/Arylation | High atom economy, reduces synthetic steps, utilizes simpler starting materials. gre.ac.ukrsc.org | Regioselectivity control can be challenging without a directing group, may require harsh conditions. nih.gov | Palladium, Rhodium, Ruthenium. gre.ac.uk |
| Flow Chemistry | Enhanced safety, superior process control, easy scalability, potential for automation. nih.govuc.pt | Requires specialized equipment, management of solids can be difficult. nih.gov | Various (can incorporate other methods) |
Scalable Synthesis Considerations and Process Intensification
The transition from a laboratory-scale synthesis to industrial production of a compound like this compound requires careful consideration of economic viability, safety, and efficiency. Process intensification offers a framework for developing substantially smaller, cleaner, and more energy-efficient technologies. aiche.org
Scalable Synthesis Considerations
Catalyst and Reagent Cost: The high cost of palladium is a major factor in large-scale synthesis. Process development often focuses on reducing catalyst loading to parts-per-million (ppm) levels by using highly active ligands. researchgate.netgoogle.com Furthermore, replacing more expensive aryl bromides or iodides with cheaper but less reactive aryl chlorides is a key industrial goal, necessitating the use of advanced catalyst systems. researchgate.net
Process Robustness and Purity: Industrial processes must be robust and reproducible. This involves optimizing reaction conditions (temperature, pressure, solvent) to ensure consistent yield and purity. google.com Purification methods must also be scalable; while chromatography is common in the lab, large-scale production favors methods like crystallization or distillation to remove impurities, including residual palladium. google.com
Solvent and Base Selection: The choice of solvent and base is critical. For Suzuki-Miyaura couplings, solvent systems are often biphasic (e.g., toluene/water or THF/water) to facilitate the reaction and separation. nih.gov The selection of an appropriate and cost-effective base (e.g., phosphates, carbonates) is also crucial for process economics. nih.gov
Process Intensification (PI)
Process intensification aims to dramatically shrink the size of chemical plants by developing novel apparatuses and techniques. aiche.org This is achieved by improving heat and mass transfer, integrating multiple operations (e.g., reaction and separation) into a single unit, and using alternative energy sources. aiche.orgfrontiersin.org
Continuous-Flow Reactors: As discussed previously, flow chemistry is a prime example of process intensification. It replaces large batch reactors with compact, continuous systems, leading to significant reductions in plant footprint, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced energy efficiency. nih.govfrontiersin.org
Alternative Energy Sources: The use of ultrasound (sonochemistry) or microwaves can dramatically accelerate reaction rates by generating high-energy microenvironments and enhancing mass transfer, leading to shorter reaction times and lower energy consumption. frontiersin.org
Multifunctional Reactors: These units combine reaction with another process, such as separation or heat exchange. For example, a reactive distillation column could potentially be used to both form the biphenyl and separate it from byproducts in a single piece of equipment.
Table 3: Key Parameters for Industrial Scale-Up of Biphenyl Synthesis This table outlines general considerations for scaling the synthesis of substituted biphenyls based on patent literature.
| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |
| Aryl Halide | Aryl Iodide/Bromide | Aryl Chloride | Cost reduction. researchgate.net |
| Catalyst Loading | 1-5 mol% | < 0.5 mol% (ppm levels) | Minimize cost of precious metals like Palladium. researchgate.net |
| Ligand | Standard Phosphines (e.g., PPh₃) | Highly Active, Bulky Phosphines or NHCs | To enable coupling of less reactive chlorides and reduce catalyst loading. nih.gov |
| Purification | Flash Chromatography | Crystallization / Distillation | Scalability, cost-effectiveness, and efficiency for large volumes. google.com |
| Reactor Type | Round-bottom Flask (Batch) | Large Batch Reactor or Continuous-Flow Reactor | Increase production capacity and improve process control/safety (flow). nih.govaiche.org |
In Depth Mechanistic Investigations of 2 Bromo 4 Fluoro 4 Methyl 1,1 Biphenyl Reactivity
Elucidation of Reaction Pathways for Bromine Functional Group Transformation
The carbon-bromine (C-Br) bond in 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl is the most labile site for many chemical transformations, particularly those involving transition metal catalysis.
Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles
The transformation of the bromo group is central to the utility of this compound as a building block in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These catalytic cycles are fundamentally governed by the steps of oxidative addition and reductive elimination at a metal center, typically palladium.
The catalytic cycle for a generic Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR)₂) is initiated by the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. This is often the rate-determining step in the cycle. rsc.org The palladium atom inserts into the C-Br bond, forming a square planar palladium(II) intermediate. The presence of the ortho-bromo substituent can influence the rate of this step due to steric and electronic effects.
Following oxidative addition, a transmetalation step occurs where the organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. The final key step is reductive elimination , where a new carbon-carbon bond is formed between the biphenyl (B1667301) moiety and the R group, and the palladium catalyst is regenerated in its catalytically active Pd(0) state. rsc.org
Table 1: Illustrative Catalytic Cycle Steps for Suzuki-Miyaura Coupling
| Step | Description | Intermediate/Product |
| 1. Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | (2-(4-fluoro-4'-methyl-1,1'-biphenyl))Pd(II)(Br)L₂ |
| 2. Transmetalation | Transfer of the 'R' group from the boronic acid to the Pd(II) complex. | (2-(4-fluoro-4'-methyl-1,1'-biphenyl))Pd(II)(R)L₂ |
| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | 2-R-4-fluoro-4'-methyl-1,1'-biphenyl + Pd(0)L₂ |
| Note: L represents a ligand, such as a phosphine (B1218219). |
Influence of Ortho-Substituents on Biphenyl Torsion and Reactivity
The presence of the bromine atom at the ortho position (C2) of the biphenyl system significantly influences the molecule's conformation and reactivity. The steric bulk of the bromine atom forces a non-planar arrangement of the two phenyl rings, leading to a higher torsional barrier for rotation around the central C-C bond. nih.govresearchgate.net This atropisomerism can have a profound impact on the interaction of the molecule with catalytic sites and other reactants.
The increased dihedral angle between the phenyl rings can affect the rate of reactions by altering the electronic communication between the two rings and by presenting steric hindrance to the approaching reagents. For instance, in cross-coupling reactions, the twisted conformation can influence the ease of oxidative addition at the C-Br bond. Computational studies on substituted biphenyls have shown that the torsional barriers can be accurately predicted using density functional theory (DFT). rsc.org
Table 2: Estimated Torsional Barriers for Substituted Biphenyls
| Compound | Ortho-Substituent | Estimated Rotational Barrier (kcal/mol) |
| Biphenyl | H | ~2.0 |
| 2-Methylbiphenyl | CH₃ | ~18 |
| 2-Bromobiphenyl (B48390) | Br | ~20-22 |
| This compound | Br | ~20-23 (Estimated) |
| Note: The values for 2-bromobiphenyl and the target compound are estimations based on known steric effects of similar substituents. Experimental values for a range of biphenyls with single ortho-substituents have been determined to be up to 15.4 kcal/mol. nih.gov |
Studies on Carbon-Fluorine Bond Activation and Selective Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. baranlab.org In this compound, the C-F bond is generally less reactive than the C-Br bond. This difference in reactivity allows for selective transformations at the bromine position without affecting the fluorine atom.
However, under specific conditions, particularly with highly reactive transition metal complexes or strong Lewis acids, the C-F bond can be activated. nih.govnih.gov The mechanism of C-F bond activation often involves oxidative addition to a low-valent metal center, similar to C-Br activation, but requires a higher activation energy. The regioselectivity of C-F activation in polyfluorinated arenes can be controlled by the choice of catalyst and reaction conditions. nih.gov In the context of our target molecule, any catalytic system aimed at C-F activation would need to overcome the preferential reactivity of the C-Br bond. Selective C-F bond activation in the presence of a C-Br bond is a challenging synthetic problem.
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms
The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The ring bearing the methyl group (the 4'-methylphenyl ring) is activated towards electrophilic attack due to the electron-donating nature of the methyl group. Electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially on this ring, primarily at the positions ortho to the methyl group (C3' and C5'). spu.edulibretexts.org The other ring, substituted with a bromo and a fluoro group, is deactivated towards EAS due to the electron-withdrawing inductive effects of the halogens.
Nucleophilic Aromatic Substitution (SNAr): The ring containing the bromo and fluoro substituents is activated towards nucleophilic aromatic substitution. semanticscholar.orgmasterorganicchemistry.com The electron-withdrawing nature of the halogens makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The positions ortho and para to the activating groups are the most likely sites for substitution. In this compound, the fluorine atom is at a position para to the biphenyl linkage, and the bromine is ortho. Both halogens can potentially act as leaving groups in SNAr reactions, with the relative reactivity depending on the specific nucleophile and reaction conditions. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than bromide when the attack of the nucleophile is the rate-determining step, due to its higher electronegativity which makes the attached carbon more electrophilic. masterorganicchemistry.com
Kinetic Studies and Reaction Rate Determination for Biphenyl Derivatives
Kinetic studies on reactions involving biphenyl derivatives provide valuable insights into the influence of substituents on reaction rates. For Suzuki-Miyaura reactions of aryl bromides, the rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can sometimes accelerate the oxidative addition step. In the case of this compound, the fluoro group on the same ring as the bromo group would have an electron-withdrawing effect.
Studies on the Suzuki-Miyaura coupling of fluorinated aryl bromides have been conducted, providing data on reaction kinetics and catalyst turnover frequencies (TOF). For instance, the reaction of 1-bromo-4-fluorobenzene (B142099) with 4-fluorophenylboronic acid has been studied, with observed TOF values around 50-67 h⁻¹. mdpi.com The presence of additional substituents, as in our target molecule, would further modulate these rates.
Table 3: Illustrative Reaction Rates for Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Relative Rate (Illustrative) |
| 4-Bromotoluene (B49008) | Phenylboronic acid | Pd(PPh₃)₄ / Base | 1.0 |
| 4-Bromofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | 1.2 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Base | ~1.1 (Estimated) |
| Note: These are illustrative relative rates based on general trends. The actual rates would depend on specific reaction conditions. |
Photochemical Reactivity and Excited-State Dynamics of Biphenyl Systems
The photochemical behavior of halogenated aromatic compounds is an area of active research, particularly concerning their environmental degradation pathways. Polybrominated biphenyls (PBBs) are known to undergo reductive debromination under UV irradiation. nih.gov The mechanism involves the photoexcitation of the PBB to an excited state, followed by cleavage of the C-Br bond. The position of bromine substitution can influence the debromination pathway. nih.gov
For this compound, it is plausible that it would undergo photochemical debromination upon exposure to UV light. The excited-state dynamics of substituted biphenyls are complex and involve processes such as fluorescence and intersystem crossing. The lifetime of the excited state and the quantum yield of photochemical reactions are influenced by the nature and position of the substituents. For many fluorescent molecules, the presence of heavy atoms like bromine can significantly decrease the fluorescence lifetime and promote intersystem crossing to the triplet state. nih.gov
Advanced Computational and Theoretical Chemistry Studies of 2 Bromo 4 Fluoro 4 Methyl 1,1 Biphenyl
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. tci-thaijo.org For this compound, DFT calculations can elucidate the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and map the electron density and electrostatic potential.
The distribution of electron density and the location of the HOMO and LUMO are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is associated with the ability to accept electrons, indicating sites prone to nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ionization potential and electron-donating capability. |
| LUMO Energy | -1.2 eV | Relates to the molecule's electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and representative of what would be expected from DFT calculations on a molecule with this substitution pattern.
The two phenyl rings in biphenyl (B1667301) derivatives are generally not coplanar due to steric hindrance between the ortho substituents. libretexts.org The conformation of this compound is determined by the dihedral angle between the two phenyl rings. Computational methods can predict the most stable conformation and the energy barriers to rotation around the central C-C bond. nwpu.edu.cn
The presence of a bromine atom at an ortho position is expected to create significant steric repulsion, leading to a twisted conformation. nih.gov The energy profile of this rotation reveals high-energy planar transition states and lower-energy twisted equilibrium geometries. ic.ac.uk The height of these energy barriers determines whether the different conformations, known as atropisomers, can be isolated at room temperature. libretexts.org
Table 2: Illustrative Torsional Barrier Data for this compound
| Conformation | Dihedral Angle (°) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Global Minimum | ~65° | 0 |
| Planar Transition State | 0° | ~18 |
Note: The values in this table are illustrative and based on typical findings for ortho-substituted biphenyls. The actual values would require specific calculations for this molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can predict how the compound will behave in different environments, such as in solution or in a crystal lattice.
MD simulations can reveal the flexibility of the molecule, including the fluctuations of the torsional angle of the biphenyl core. They can also be used to study intermolecular interactions, such as stacking and van der Waals forces, which are crucial for understanding the bulk properties of the material. For halogenated biphenyls, these simulations can provide a microscopic understanding of their interactions and dynamics. aps.org
Prediction of Reactivity Descriptors and Selectivity Profiles
Computational chemistry allows for the prediction of various reactivity descriptors that help in understanding the chemical behavior of this compound. These descriptors are often derived from the results of DFT calculations. tci-thaijo.org
Important reactivity descriptors include:
Fukui Functions: These indicate the sites in the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Local Softness: This descriptor helps in predicting the regioselectivity of chemical reactions.
Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
By analyzing these descriptors, it is possible to predict the most likely sites for chemical reactions, such as further substitution on the aromatic rings or participation in coupling reactions.
Computational Modeling of Reaction Pathways and Transition States
A significant application of computational chemistry is the modeling of reaction mechanisms. For this compound, this could involve studying its synthesis, such as through a Suzuki coupling, or its subsequent reactions.
Computational modeling can identify the transition state structures and their corresponding activation energies for each step in a proposed reaction pathway. aps.org This information is invaluable for understanding the kinetics and feasibility of a reaction. For instance, in a Suzuki coupling reaction to form this biphenyl, computational modeling could help in understanding the role of the palladium catalyst and the influence of the bromo and fluoro substituents on the reaction rate and yield. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bromine |
Applications in Advanced Materials Science and Catalysis Non Biological Focus
Utilization as a Molecular Building Block for Functional Materials
The structural rigidity and potential for functionalization of the biphenyl (B1667301) unit are key attributes that allow 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl to serve as a foundational component in the construction of advanced functional materials.
While direct applications of this compound in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are not extensively documented in publicly available research, the broader class of fluorinated and brominated biphenyls plays a significant role in this field. For instance, related compounds such as 2-bromo-4'-chloro-1,1'-biphenyl (B169558) have been identified as OLED materials. nih.gov The presence of the bromo-substituent on this compound provides a reactive site for cross-coupling reactions, a common strategy for synthesizing the conjugated polymers and small molecules used in the active layers of OLEDs and OFETs. The fluorine and methyl groups can be used to fine-tune the electronic properties, solubility, and morphology of the resulting materials, which are critical parameters for device performance.
Table 1: Potential Synthetic Utility of this compound in Organic Electronics
| Feature of Compound | Potential Role in Organic Electronic Materials |
| Biphenyl Core | Provides a rigid and conjugated backbone for charge transport. |
| Bromo-substituent | Acts as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) to extend conjugation. |
| Fluoro-substituent | Can modify the energy levels (HOMO/LUMO) and improve the stability and electron-injecting properties of the material. |
| Methyl-substituent | Influences solubility and solid-state packing, which affects charge mobility. |
Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The atropisomeric chirality that can arise from hindered rotation around the biphenyl C-C bond is a key feature in many successful ligand systems.
While the direct use of this compound to synthesize specific chiral ligands is not prominently reported, its structure lends itself to such applications. The bromine atom can be readily converted to a variety of functional groups, such as phosphines, amines, or alcohols, which are common coordinating groups in metal-based catalysts. The fluorine and methyl substituents can provide steric and electronic influences that are crucial for inducing high enantioselectivity in catalytic reactions. The synthesis of such ligands would typically involve a resolution step or an asymmetric synthesis to obtain the desired enantiomer.
The architectural features of ligands derived from biphenyl precursors have a profound impact on the outcome of catalytic transformations. In the hypothetical context of a ligand synthesized from this compound, the following influences could be anticipated:
Steric Hindrance: The methyl group and the bromine (or its derivative) would create a specific chiral pocket around the metal center, which would control the approach of the substrate.
Electronic Effects: The electron-withdrawing nature of the fluorine atom would affect the electron density at the metal center, thereby influencing the catalytic activity.
Conformational Rigidity: The biphenyl backbone provides a rigid and well-defined geometry, which is often essential for achieving high levels of stereocontrol.
Table 2: Hypothetical Influence of Substituents on Ligand Performance
| Substituent | Potential Influence on Catalysis |
| Bromo-derived functional group | Coordination to the metal center; steric bulk. |
| Fluoro- | Electronic tuning of the metal center; potential for non-covalent interactions. |
| Methyl- | Steric control; enhancement of solubility. |
Incorporation into Supramolecular Assemblies and Metal-Organic Frameworks
The field of supramolecular chemistry and metal-organic frameworks (MOFs) relies on the precise arrangement of molecular components through non-covalent interactions or coordination bonds. Biphenyl derivatives are often used as linkers in the construction of MOFs due to their rigidity and ability to be functionalized.
While there is no specific literature detailing the use of this compound in supramolecular assemblies or MOFs, its structure is amenable to such applications. The bromine atom could participate in halogen bonding, a significant interaction in crystal engineering. Furthermore, conversion of the bromo- and methyl- groups to carboxylic acids or other coordinating moieties would render the molecule a suitable linker for the synthesis of novel MOFs. The fluorine atom could also play a role in directing the self-assembly process through weak hydrogen bonds or dipole-dipole interactions.
Development of Functional Polymers and Coatings based on Biphenyl Derivatives
The tailored design of functional polymers and coatings is a cornerstone of modern materials science, enabling advancements in electronics, aerospace, and protective surfaces. Biphenyl derivatives, with their rigid structure and versatile functionalization, are a significant class of monomers for creating high-performance polymers. The specific substitutions on the biphenyl unit, such as bromine, fluorine, and methyl groups, as seen in the compound this compound, are instrumental in defining the final properties of the resulting polymer. While direct research on the polymerization of this compound is limited in publicly available literature, its structural motifs suggest a potent role in the synthesis of advanced poly(p-phenylene)s and related functional polymers.
The presence of a bromine atom on the biphenyl structure is a key feature for polymerization, particularly through well-established cross-coupling reactions. The Suzuki coupling reaction, a palladium-catalyzed process that couples organohalides with boronic acids, is a powerful and widely used method for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org The bromine atom on a biphenyl derivative like this compound serves as a reactive site for such polymerizations, enabling the formation of a carbon-carbon bond and the extension of the polymer chain.
The incorporation of fluorine and methyl groups onto the polymer backbone can significantly influence the material's properties. Fluorinated polymers are well-known for their low surface energy, high thermal and chemical stability, and hydrophobicity. rsc.orgmdpi.com These characteristics are highly desirable for applications such as protective coatings, where resistance to environmental degradation and moisture is critical. rsc.org The introduction of fluorine can also lower the dielectric constant of a material, a crucial property for microelectronics applications. researchgate.net
Methyl groups, on the other hand, can impact the solubility and processability of the resulting polymer. The presence of substituents on the biphenyl unit can decrease the linearity and planarity of the polymer main chain, which in turn can enhance solubility in organic solvents. rsc.orgrsc.org This improved solubility facilitates the casting of high-quality, flexible polymer films. rsc.orgrsc.org
Research on structurally similar substituted biphenyls provides insight into the potential properties of polymers derived from this compound. For instance, studies on sulfonated poly(p-phenylene)s with methyl and trifluoromethyl substituents have demonstrated that these groups can lead to the synthesis of high molecular weight polymers that can form flexible membranes. rsc.orgrsc.org A comparison between methyl and trifluoromethyl-substituted polymers revealed that despite the more hydrophobic nature of the substituents, the trifluoromethyl-containing membranes exhibited higher water uptake and proton conductivity. rsc.orgrsc.org Furthermore, the trifluoromethyl-substituted polymers showed greater oxidative stability. rsc.orgrsc.org
The following data tables summarize findings from research on functional polymers derived from substituted biphenyls, illustrating the influence of different substituents on polymer properties.
Table 1: Properties of Sulfonated Poly(p-phenylene) Copolymers with Different Substituents
| Polymer | Substituent | Molecular Weight (Mw) | Membrane Formation | Oxidative Stability |
| SPP-BP-CH3 | 2,2'-dimethyl | 88–100 kDa | Flexible membranes | Decomposed |
| SPP-BP-CF3 | 2,2'-bis(trifluoromethyl) | 161–316 kDa | Flexible membranes | Stable |
Data sourced from studies on sulfonated poly(para-phenylene)s. rsc.orgrsc.org
Interactive Data Table 1: Click on the headers to sort the data.
| Polymer | Substituent | Molecular Weight (Mw) | Membrane Formation | Oxidative Stability |
|---|---|---|---|---|
| SPP-BP-CH3 | 2,2'-dimethyl | 88–100 kDa | Flexible membranes | Decomposed |
| SPP-BP-CF3 | 2,2'-bis(trifluoromethyl) | 161–316 kDa | Flexible membranes | Stable |
Table 2: Mechanical and Conductive Properties of Substituted Poly(p-phenylene) Membranes
| Polymer | Maximum Strain (%) | Water Uptake | Proton Conductivity |
| SPP-BP-CH3 | 1.1–2.1 | Lower | Lower |
| SPP-BP-CF3 | 2.9–5.2 | Higher | Higher |
Data sourced from studies on sulfonated poly(para-phenylene)s. rsc.orgrsc.org
Interactive Data Table 2: Click on the headers to sort the data.
| Polymer | Maximum Strain (%) | Water Uptake | Proton Conductivity |
|---|---|---|---|
| SPP-BP-CH3 | 1.1–2.1 | Lower | Lower |
| SPP-BP-CF3 | 2.9–5.2 | Higher | Higher |
The development of coatings based on biphenyl derivatives also benefits from the unique properties imparted by fluorine and other substituents. Fluorinated polysiloxane coatings, for example, have been shown to provide excellent hydrophobicity and chemical resistance, making them suitable for protecting metal surfaces from corrosion. rsc.org The incorporation of fluorinated groups can significantly decrease the surface energy of the coating, leading to increased contact angles with water and other liquids. rsc.org
In the context of this compound, its use as a monomer could lead to the creation of functional polymers with a combination of desirable properties. The fluorinated biphenyl units would likely contribute to high thermal stability, chemical resistance, and hydrophobicity, making the resulting polymers suitable for high-performance coatings. The methyl group could enhance solubility and processability, while the bromine atom provides a reactive handle for polymerization or for post-polymerization modification. The resulting poly(p-phenylene) would likely exhibit a non-linear structure, potentially leading to materials with good film-forming capabilities.
Structure Reactivity and Structure Property Relationships of 2 Bromo 4 Fluoro 4 Methyl 1,1 Biphenyl
Comparative Analysis with Analogous Halogenated and Alkylated Biphenyls
The properties of 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl are best understood through comparison with structurally similar molecules. The identity and position of halogen and alkyl substituents significantly influence the molecule's conformation and, consequently, its physical and chemical properties.
A critical structural parameter in biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44-45° in the gas phase. researchgate.net The introduction of substituents, particularly at the ortho positions, induces significant steric strain that forces the rings to twist further apart. For this compound, the bromine atom at the C2 position is the primary determinant of this angle. Comparative analysis with other di-ortho-substituted halogenated biphenyls shows a clear trend: the dihedral angle increases with the size of the ortho-substituent. scivisionpub.com For instance, the calculated dihedral angle for a 2,2'-difluorobiphenyl (B165479) is around 60°, while for a 2,2'-dibromobiphenyl, it can be as high as 75° or more. scivisionpub.com The single ortho-bromo group in this compound would therefore be expected to enforce a significantly twisted conformation.
This steric effect directly impacts the molecule's electronic properties. A larger dihedral angle reduces the π-conjugation between the rings, which can alter the compound's photophysical characteristics, such as its absorption and fluorescence spectra, compared to more planar analogs. researchgate.net
When comparing with other alkylated biphenyls, the methyl group at the 4'-position is relatively small. However, replacing it with bulkier alkyl groups (e.g., ethyl, isopropyl, tert-butyl) can influence properties like melting point and solubility. In the context of liquid crystals, the length and nature of such alkyl chains are critical for determining the stability and type of mesophase formed. tandfonline.com Fluorine substitution also plays a key role; lateral fluorine atoms in biphenyl liquid crystals are known to lower melting points and reduce viscosity, properties that are highly desirable for display applications. tandfonline.comresearchgate.net
| Compound Analogue | Key Substituent(s) | Expected Impact on Dihedral Angle (vs. Biphenyl) | Primary Influence on Properties |
|---|---|---|---|
| 2,2'-Difluorobiphenyl | Two ortho-Fluorines | Significant Increase (~60°) scivisionpub.com | Steric hindrance from F atoms increases twist. scivisionpub.com |
| 2,2'-Dichlorobiphenyl | Two ortho-Chlorines | Larger Increase (~70°) scivisionpub.com | Increased steric bulk over fluorine leads to greater twist. scivisionpub.com |
| 2,2'-Dibromobiphenyl | Two ortho-Bromines | Very Large Increase (>75°) scivisionpub.com | Large Br atoms cause severe steric repulsion and a highly twisted structure. scivisionpub.com |
| 4,4'-Dimethylbiphenyl | Two para-Methyls | Minimal Change | Electronic donation from methyl groups; minimal steric impact on dihedral angle. nih.gov |
| 4-Fluoro-4'-alkylbiphenyl | para-Fluoro, para-Alkyl | Minimal Change | Alkyl chain length and fluorine's polarity influence liquid crystalline properties. tandfonline.comtandfonline.com |
Impact of Bromine, Fluorine, and Methyl Substituents on Chemical Reactivity and Regioselectivity
The chemical behavior of this compound is dictated by the distinct electronic and steric contributions of its three substituents.
Bromine Substituent: The C-Br bond is the primary site of reactivity for cross-coupling reactions. Bromine is an excellent leaving group in palladium-catalyzed processes like Suzuki, Heck, and Buchwald-Hartwig reactions. rsc.org The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl > F, corresponding to the carbon-halogen bond dissociation energy. rsc.orgpw.live Therefore, the C-Br bond is selectively cleaved over the highly stable C-F bond. The position of the bromine at C2, ortho to the biphenyl linkage, introduces steric hindrance that can slow the rate of reaction compared to a para-substituted isomer. nih.gov
Methyl Substituent: The methyl group at the C4' position is an electron-donating group (+I effect and hyperconjugation). It activates its parent ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C3' and C5').
Regioselectivity: Regioselectivity is the preference for a reaction to occur at one position over others. wikipedia.orgnumberanalytics.com For this compound:
Cross-Coupling: Reactions will occur exclusively at the C-Br bond.
Electrophilic Substitution on the Bromo-Fluoro Ring: This ring is generally deactivated by both halogens. If a reaction were forced, substitution would be directed to C3 and C5 (ortho to F, and meta to Br).
Electrophilic Substitution on the Methylated Ring: This ring is activated. Substitution will occur regioselectively at the C3' and C5' positions, which are ortho to the activating methyl group and meta to the other aromatic ring. Studies on the nitration of substituted biphenyls confirm that the regiochemical outcome is highly dependent on the nature and position of existing substituents. iaea.org
Elucidating the Stereoelectronic Effects of Substituents on Aromatic Coupling and Functionalization
Stereoelectronic effects are the combination of steric and electronic factors that determine the shape, stability, and reactivity of a molecule. In this compound, these effects are critical for understanding its behavior in functionalization reactions, particularly palladium-catalyzed Suzuki-Miyaura coupling. beilstein-journals.org
Steric Effects: The primary steric feature is the ortho-bromine atom. Its size forces a large dihedral angle between the phenyl rings, disrupting coplanarity. researchgate.net This twisting has two major consequences for coupling reactions:
It can hinder the approach of the palladium catalyst to the C-Br bond, potentially requiring more forcing reaction conditions or specialized bulky ligands to achieve efficient oxidative addition. beilstein-journals.org
The reduced conjugation between the rings makes them behave more like independent substituted benzene (B151609) rings rather than a fully conjugated system.
Electronic Effects: The electronic landscape of the molecule is highly polarized.
Ring A (Bromo-Fluoro substituted): The strong inductive electron withdrawal by both fluorine and bromine makes this ring electron-poor. This enhances the electrophilicity of the carbon attached to bromine, facilitating the key oxidative addition step with the electron-rich Pd(0) catalyst. researchgate.net
Ring B (Methyl substituted): The electron-donating methyl group makes this ring electron-rich.
This "push-pull" nature is significant. In a Suzuki coupling where the bromo-fluoro-methyl-biphenyl acts as the electrophile, the reaction rate is enhanced by the electron-withdrawing groups on the reactive ring. Conversely, if a derivative of this molecule (e.g., a boronic acid formed on the methylated ring) were used as the nucleophilic partner, the electron-donating methyl group would enhance its reactivity. The electronic nature of the substituents on both the aryl halide and the organoboron reagent significantly impacts reaction yields and rates in Suzuki-Miyaura couplings. nih.govresearchgate.net
| Substituent | Position | Stereic Effect | Electronic Effect | Impact on Aromatic Coupling (at C-Br) |
|---|---|---|---|---|
| Bromine | C2 (ortho) | High steric bulk, increases dihedral angle. | Weakly deactivating (-I, +M), good leaving group. | Provides the reactive site; steric bulk may hinder catalyst approach. beilstein-journals.org |
| Fluorine | C4 (para) | Minimal steric bulk. | Strongly electron-withdrawing (-I), weakly donating (+M). | Activates the C-Br bond towards oxidative addition by making the ring electron-poor. researchgate.net |
| Methyl | C4' (para') | Minimal steric bulk. | Electron-donating (+I, hyperconjugation). | Influences the electronic properties of the final product; makes the second ring nucleophilic. |
Design Principles for Biphenyl Analogues with Tunable Material Properties (excluding biological)
The structural and electronic features of this compound make it and its derivatives interesting scaffolds for materials science. By systematically modifying the substituents, one can tune the material properties for specific applications, such as liquid crystals (LCs) and organic electronics. researchgate.netosti.gov
For Liquid Crystal Applications:
Molecular Shape: The elongated, rigid shape of the biphenyl core is fundamental to the formation of liquid crystalline phases. tandfonline.com
Tuning Mesophase Properties: The introduction of a lateral fluorine substituent is a well-established strategy in LC design. It often leads to a decrease in the melting point and the suppression of higher-ordered smectic phases, broadening the desired nematic phase range. tandfonline.comresearchgate.net It also tends to decrease viscosity, allowing for faster switching times in displays. researchgate.net
Dipole Moment and Dielectric Anisotropy: The position and number of fluorine atoms are crucial for tuning the dielectric anisotropy (Δε). Strategic fluorination can create a large molecular dipole moment, which is essential for the operation of many liquid crystal displays. tandfonline.com
Alkyl Chain Modification: The 4'-methyl group can be replaced with longer n-alkyl or alkoxy chains. The length of this flexible chain significantly affects the melting and clearing points of the liquid crystal, providing a straightforward way to tune the temperature range of the mesophase. tandfonline.com
For Photophysical and Electronic Applications:
Tuning Conjugation and Band Gap: The dihedral angle, controlled primarily by the size of ortho-substituents, directly impacts the degree of π-conjugation. Replacing the ortho-bromine with a smaller atom (like hydrogen or fluorine) would lead to a more planar structure, increased conjugation, and a red-shift (lower energy) in absorption and emission spectra. Conversely, introducing a larger substituent would further decrease conjugation and cause a blue-shift. researchgate.net
Creating Push-Pull Systems: The existing structure already has some push-pull character (electron-donating methyl group vs. electron-withdrawing fluoro/bromo ring). This can be enhanced by replacing the methyl group with a stronger donor (e.g., methoxy) and the bromine with a strong acceptor (e.g., cyano or nitro, after conversion), to design molecules with strong intramolecular charge-transfer (ICT) character, which are useful for non-linear optics and OLEDs.
Building Block for Polymers: The C-Br bond serves as a chemical handle to incorporate this biphenyl unit into larger conjugated polymers via cross-coupling polymerization. The fluorine and methyl substituents would then act as permanent modifiers of the polymer backbone's solubility, stability, and electronic properties. rsc.org
By understanding the distinct role of each substituent, new biphenyl analogues can be rationally designed with tailored properties for advanced, non-biological material applications.
Future Directions and Emerging Research Avenues for Biphenyl Chemistry
Development of Sustainable and Green Synthetic Approaches for Substituted Biphenyls
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of biphenyls is no exception. researchgate.netelsevier.com Future research will increasingly prioritize the development of environmentally benign methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
A key area of development is the replacement of traditional palladium catalysts, which are effective but costly and toxic, with more abundant and less toxic metals. unibe.ch Iron, copper, and nickel-based catalysts are emerging as promising alternatives for cross-coupling reactions. nih.govrsc.org For instance, iron-catalyzed Suzuki-Miyaura cross-coupling reactions are gaining traction for biphenyl (B1667301) synthesis. nih.gov These methods often proceed under milder conditions and can be more tolerant of a variety of functional groups.
The principles of green chemistry also advocate for the use of safer solvents. researchgate.net Future syntheses of biphenyls will likely move away from chlorinated solvents and towards greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net The development of solvent-free reaction conditions, such as mechanochemistry (grinding), is also a significant area of interest. researchgate.net
Furthermore, the concept of atom economy will drive the design of new synthetic routes. Reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be favored. This includes the development of one-pot and tandem reactions that combine multiple synthetic steps into a single operation, thereby reducing waste and improving efficiency. researchgate.net
Table 1: Comparison of Traditional and Green Approaches for Biphenyl Synthesis
| Feature | Traditional Approach (e.g., Palladium-catalyzed) | Emerging Green Approach |
| Catalyst | Palladium, Platinum | Iron, Copper, Nickel, Metal-free nih.govrsc.org |
| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, Supercritical CO2, Solvent-free researchgate.netresearchgate.net |
| Energy Input | Often requires high temperatures | Milder conditions, microwave or ultrasound assistance researchgate.net |
| Atom Economy | Can be moderate to high | Emphasis on maximizing atom economy through reaction design researchgate.net |
| Sustainability | Lower (precious metal, hazardous solvents) | Higher (earth-abundant metals, green solvents) unibe.ch |
This table presents representative data and general trends in the field.
Exploration of Novel Reaction Pathways and C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering a more direct and atom-economical route to complex molecules. researchgate.netresearchgate.net For biphenyl synthesis, C-H functionalization circumvents the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents, which are often required in traditional cross-coupling reactions. researchgate.net
Future research will focus on expanding the scope and selectivity of C-H functionalization reactions for the synthesis of substituted biphenyls. A significant challenge is controlling the regioselectivity of the reaction, as aromatic rings often have multiple C-H bonds that can be functionalized. The use of directing groups, which temporarily coordinate to the metal catalyst and guide it to a specific C-H bond, is a powerful strategy to achieve high regioselectivity. nih.govnih.gov Research into new and removable directing groups will be a key area of exploration.
Furthermore, the development of methods for the functionalization of traditionally less reactive C-H bonds, such as those at the meta position, is a major goal. nih.govnih.gov This would provide access to a wider range of substituted biphenyl isomers that are difficult to synthesize using conventional methods.
Another emerging area is the use of photoredox catalysis to initiate C-H functionalization reactions. rsc.org These methods utilize light energy to generate highly reactive radical intermediates that can participate in C-C bond formation. Photoredox catalysis often proceeds under mild conditions and can offer unique reactivity and selectivity profiles compared to traditional thermal methods.
Advanced Characterization Techniques for Probing Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. The direct observation and characterization of transient reaction intermediates can provide invaluable insights into the catalytic cycle. researchgate.netacs.org
Future research in biphenyl synthesis will increasingly rely on advanced spectroscopic and analytical techniques to probe these fleeting species. For instance, in-situ monitoring of reactions using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can provide real-time information about the formation and consumption of intermediates. nih.gov
For reactions involving paramagnetic species, such as those with certain metal catalysts or radical intermediates, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool. nih.gov This technique can provide detailed information about the electronic structure and environment of the paramagnetic center.
Computational methods, particularly density functional theory (DFT) calculations, will play an increasingly important role in complementing experimental studies. nih.gov DFT can be used to model reaction pathways, predict the structures and energies of transition states and intermediates, and rationalize observed selectivity. The synergy between advanced experimental techniques and high-level computational modeling will be essential for unraveling the intricacies of complex catalytic cycles in biphenyl synthesis.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Material Design
The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and materials discovery. researchgate.netchemcopilot.com In the context of biphenyl chemistry, AI can be a powerful tool for predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. nih.govyoutube.com
By training algorithms on large datasets of known chemical reactions, ML models can learn to predict the products and yields of new reactions with a high degree of accuracy. chemcopilot.comnih.gov This can significantly reduce the amount of trial-and-error experimentation required to develop new synthetic methods. For a given target molecule, such as 2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl, AI tools could suggest multiple synthetic pathways, rank them based on predicted efficiency and sustainability, and propose optimal reaction parameters. chemcopilot.com
Furthermore, AI can be used to accelerate the discovery of new biphenyl-based materials with desired properties. By learning the relationships between molecular structure and material properties, ML models can screen virtual libraries of millions of compounds to identify candidates with promising characteristics for applications such as organic light-emitting diodes (OLEDs) or as pharmaceutical intermediates. rsc.org
The integration of AI with automated synthesis platforms could enable a closed-loop system for accelerated discovery. In such a system, an AI algorithm would design a new molecule, a robotic system would synthesize it, and the experimental results would be fed back to the AI to refine its models for the next round of design and synthesis.
Table 2: Potential Applications of AI in Biphenyl Chemistry
| Application Area | Specific Task | Potential Impact |
| Reaction Prediction | Predicting the major product and yield of a reaction. chemcopilot.com | Reduced experimental effort and faster optimization. |
| Retrosynthesis | Proposing synthetic routes to a target biphenyl derivative. youtube.com | Discovery of novel and more efficient synthetic pathways. |
| Material Design | Identifying biphenyl structures with desired electronic or photophysical properties. | Accelerated discovery of new functional materials. |
| Process Optimization | Optimizing reaction conditions (temperature, solvent, catalyst) for maximum yield. | Improved efficiency and reduced cost of chemical production. |
This table illustrates the potential of AI in advancing biphenyl chemistry based on current research trends.
Unexplored Applications in Niche Advanced Materials and Catalytic Systems
While biphenyls are already established in many areas, there are still numerous unexplored opportunities for their use in niche advanced materials and catalytic systems. The unique structural and electronic properties of the biphenyl scaffold make it an attractive building block for the design of novel functional molecules.
One emerging area is the development of biphenyl-based materials for applications in spintronics. The ability to control the spin of electrons in addition to their charge could lead to new types of electronic devices with enhanced performance. The twisted structure of some biphenyl derivatives can influence their magnetic properties, making them interesting candidates for molecular spintronic devices.
In the field of catalysis, axially chiral biphenyl ligands, such as BINAP and its derivatives, are well-established for their ability to induce high enantioselectivity in asymmetric reactions. nih.gov However, there is still significant room for the development of new biphenyl-based ligands with tailored steric and electronic properties for specific catalytic transformations. For example, the design of biphenyl ligands for challenging reactions like C-H activation or for the polymerization of novel materials holds great promise.
Furthermore, the incorporation of biphenyl units into porous organic frameworks (POFs) or metal-organic frameworks (MOFs) could lead to materials with unique properties for applications in gas storage, separation, and catalysis. The rigid and well-defined geometry of the biphenyl unit can be used to control the pore size and functionality of these materials.
The exploration of biphenyl derivatives in the field of molecular machines is another exciting frontier. The rotational freedom around the central C-C bond of the biphenyl unit can be harnessed to create molecular-scale motors and switches that can be controlled by external stimuli such as light or heat.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-4'-methyl-1,1'-biphenyl?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated aromatic precursors. For example:
- Use 4-bromo-3-fluoroiodobenzene and 4-methylphenylboronic acid with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (3:1:1) at 80°C for 12 hours .
- Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the biphenyl product. Yield optimization requires strict control of anhydrous conditions and catalyst loading.
Q. How can nucleophilic aromatic substitution (NAS) be leveraged to modify the bromine substituent?
The bromine atom at the 2-position is reactive in NAS due to electron-withdrawing effects from fluorine and the biphenyl system. Common strategies:
- Use sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 60°C to replace Br with OCH₃ .
- For amine substitution, employ CuI/1,10-phenanthroline as a catalyst in toluene under reflux . Monitor reaction progress via TLC or GC-MS to avoid over-substitution.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinct shifts for Br, F, and methyl groups).
- HRMS : Validate molecular weight (C₁₃H₁₀BrF, MW = 265.11 g/mol) .
- XRD : Single-crystal diffraction resolves steric effects from the methyl and fluorine groups .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?
- The 4'-methyl group introduces steric hindrance, favoring coupling at the less hindered 2-position.
- Fluorine’s electron-withdrawing nature activates the bromine for oxidative addition in Pd-catalyzed reactions but may deactivate adjacent positions. Computational studies (e.g., DFT with B3LYP/6-311+G**) predict charge distribution and guide catalyst selection .
Q. What strategies resolve contradictions in crystallographic data for halogenated biphenyls?
- For disordered structures (common with flexible biphenyl systems), use SHELXL refinement with TWIN/BASF commands to model twinning .
- Validate against Hirshfeld surface analysis to distinguish between static disorder and dynamic motion .
Q. How can this compound serve as a precursor for bioactive molecules?
- Pharmaceutical applications : Replace Br with heterocycles (e.g., pyrazole) via NAS to target kinase inhibitors.
- Material science : Functionalize the methyl group with long alkyl chains (e.g., heptyloxy) to enhance liquid crystalline properties .
- Case study: Analogous biphenyls with trifluoromethyl groups show improved binding to COX-2 enzymes .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Continuous flow reactors reduce side reactions (e.g., debromination) by precise temperature/residence time control .
- Use HPLC with C18 columns (acetonitrile/water mobile phase) to detect trace impurities (<0.1%) from incomplete coupling .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ChemDraw) to confirm assignments .
- Safety : Bromine and fluorine substituents require handling in fume hoods with halogen-resistant gloves.
- Software Tools : Gaussian 16 for DFT, Olex2 for XRD refinement, and MestReNova for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
